molecular formula C15H19BN2O2 B3026969 5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole CAS No. 1196879-97-6

5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole

Cat. No.: B3026969
CAS No.: 1196879-97-6
M. Wt: 270.14
InChI Key: VURLBOASIVOCCE-UHFFFAOYSA-N
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Description

5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole is a boronate-containing heterocyclic compound featuring a pyrazole core linked to a phenyl ring substituted with a pinacol boronate ester. This structure is critical for its role in Suzuki-Miyaura cross-coupling reactions, a widely used method in organic synthesis for forming carbon-carbon bonds . The pinacol boronate group enhances stability and reactivity under catalytic conditions, while the unsubstituted pyrazole ring provides a versatile scaffold for further functionalization. This compound is frequently employed in medicinal chemistry as a precursor for kinase inhibitors and other bioactive molecules, owing to its ability to act as a boronic acid equivalent in coupling reactions .

Properties

IUPAC Name

5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-7-5-11(6-8-12)13-9-10-17-18-13/h5-10H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURLBOASIVOCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50712348
Record name 5-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50712348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196879-97-6
Record name 5-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50712348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its anticancer properties and other therapeutic potentials.

Chemical Structure and Properties

The compound features a pyrazole core linked to a phenyl group that is further substituted with a boron-containing moiety. This structure is significant for its reactivity and ability to form complexes with various biological targets. The molecular formula is C26H25BO4C_{26}H_{25}BO_{4} with a molecular weight of 412.29 g/mol.

PropertyValue
Chemical FormulaC26H25BO4
Molecular Weight412.29 g/mol
CAS Number1033752-94-1
Purity>98%

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through methods like Suzuki coupling or other boron chemistry techniques. This allows for the introduction of the boron-containing substituent which enhances the compound's biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, compounds related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Assays : The compound was evaluated using MTT assays against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines. The results indicated an IC50 value of approximately 2.13 µM for MCF-7 cells and around 4.34 µM for SiHa cells .
Cell LineIC50 (µM)
MCF-72.13 ± 0.80
SiHa4.34 ± 0.98
PC-34.46 ± 0.53

The mechanism by which this compound exerts its anticancer effects is primarily through inhibition of tubulin polymerization. Pyrazole derivatives are known to bind at the colchicine site on tubulin, disrupting microtubule dynamics which is critical for cancer cell proliferation .

Case Studies

In a comparative study involving various pyrazole derivatives:

  • Compound Variants : Different derivatives were synthesized and tested for their binding affinity to tubulin and cytotoxicity.
  • Findings : The most potent analogs exhibited not only low IC50 values but also selectivity towards cancer cells over normal cells (HEK293T), indicating a favorable therapeutic index .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, synthetic, and functional properties of 5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole with analogous compounds:

Compound Name Substituents on Pyrazole Boronate Position Molecular Weight Key Applications/Properties Reference(s)
This compound None (unsubstituted) Para on phenyl 284.16 g/mol Suzuki coupling intermediate; precursor for kinase inhibitors. High reactivity due to unhindered boronate and pyrazole.
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole Methyl at N1 Para on phenyl 284.16 g/mol Reduced reactivity in coupling due to steric hindrance from methyl group. Used in controlled stepwise synthesis.
1-Isopropyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole Isopropyl at N1 Para on phenyl 312.25 g/mol Enhanced lipophilicity for improved membrane permeability in drug candidates. Lower coupling efficiency compared to parent compound.
3,5-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole Methyl at C3 and C5 Para on phenyl 312.25 g/mol Steric hindrance slows Suzuki reactions. Used in selective couplings for sterically demanding targets.
1-(2,2-Diethoxyethyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole Diethoxyethyl at N1 Para on phenyl 376.25 g/mol Polar substituent improves aqueous solubility. Applied in prodrug design and hydrophilic intermediates.
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole None (unsubstituted) Meta on phenyl 270.12 g/mol Lower coupling efficiency due to meta-substitution; used in ortho-functionalized biaryl syntheses.

Structural and Reactivity Differences

  • Substituent Effects : Methyl or bulky groups (e.g., isopropyl) on the pyrazole nitrogen reduce reactivity in cross-coupling by sterically shielding the boronate . Unsubstituted derivatives exhibit faster reaction kinetics .
  • Boronate Position : Para-substituted phenylboronates (as in the parent compound) are more reactive in Suzuki couplings than meta-substituted analogs due to electronic and geometric advantages .
  • Solubility : Polar substituents like diethoxyethyl enhance aqueous solubility, making derivatives suitable for biological assays , while lipophilic groups (e.g., isopropyl) improve membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole

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